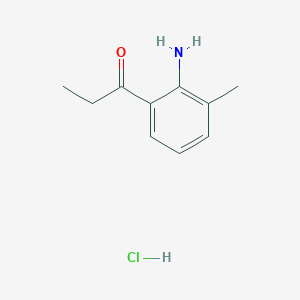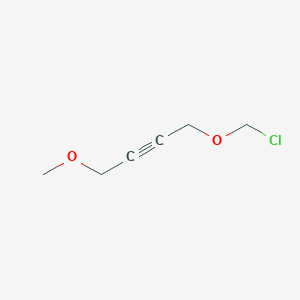![molecular formula C18H36O3 B14363167 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane CAS No. 90179-64-9](/img/no-structure.png)
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane is an organic compound with the molecular formula C18H36O3 It is a derivative of oxane, featuring a complex alkyl chain with propoxy and dimethyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane typically involves the reaction of oxane derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced alkyl chains.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, replacing the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new alkyl or functionalized derivatives.
科学的研究の応用
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism by which 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyl chain can insert into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups can form hydrogen bonds and van der Waals interactions with target molecules, modulating their activity and stability.
類似化合物との比較
Similar Compounds
- 2-[(3,7-Dimethyl-7-propoxyheptyl)oxy]oxane
- 2-[(3,7-Dimethyl-7-butoxyoctyl)oxy]oxane
- 2-[(3,7-Dimethyl-7-methoxyoctyl)oxy]oxane
Uniqueness
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane is unique due to its specific alkyl chain length and substitution pattern, which confer distinct physicochemical properties. These properties influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
特性
| 90179-64-9 | |
分子式 |
C18H36O3 |
分子量 |
300.5 g/mol |
IUPAC名 |
2-(3,7-dimethyl-7-propoxyoctoxy)oxane |
InChI |
InChI=1S/C18H36O3/c1-5-13-21-18(3,4)12-8-9-16(2)11-15-20-17-10-6-7-14-19-17/h16-17H,5-15H2,1-4H3 |
InChIキー |
PTASQYYZFZPCEJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C)(C)CCCC(C)CCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









